molecular formula C13H14N2 B11903310 2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1177479-17-2

2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11903310
CAS No.: 1177479-17-2
M. Wt: 198.26 g/mol
InChI Key: JYMFDGYMZXNDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired compound . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific ring structure and the presence of both phenyl and pyridine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1177479-17-2

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H14N2/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-5,8,14-15H,6-7,9H2

InChI Key

JYMFDGYMZXNDJF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.